molecular formula C23H22N4O5 B2446813 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 898433-37-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2446813
CAS No.: 898433-37-9
M. Wt: 434.452
InChI Key: YDCIONDKHZMYOQ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound often studied for its chemical and potential biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions starting from readily available precursors. The sequence often involves:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl derivatives through Pictet-Spengler reactions.

  • Functionalization of these derivatives to introduce furan-2-yl and other substituents using reactions like Suzuki coupling.

  • Formation of oxalamide linkage via reactions involving oxalyl chloride and amines under controlled temperatures and inert atmosphere conditions.

Industrial Production Methods

The industrial-scale production of such a complex compound might require optimization of reaction conditions to ensure high yield and purity. This could involve using flow reactors for more controlled reactions and efficient mixing, alongside advanced purification techniques like crystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at its isoquinoline ring and furan moieties, using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The nitro group on the phenyl ring can be reduced to an amino group using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Substitution: : Various substitution reactions can occur at the phenyl and furan rings, facilitated by appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution using bromine or nitration reagents; nucleophilic substitution using amines or thiols.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Conversion of nitro to amino derivatives.

  • Substitution: : Halogenated or nitro derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is explored for various research applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, possibly affecting enzyme activity or cell signaling pathways.

  • Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory or anti-cancer activities.

  • Industry: : Potential use in the synthesis of specialty chemicals or materials due to its diverse reactive groups.

Mechanism of Action

The precise mechanism of action of this compound largely depends on its application:

  • Molecular Targets: : It may interact with enzymes, receptors, or DNA, altering biological pathways.

  • Pathways Involved: : It could influence pathways such as oxidative stress responses, apoptosis (programmed cell death), or inflammation, depending on its structural analogs and modifications.

Comparison with Similar Compounds

Unique Characteristics

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide stands out due to its unique combination of functional groups. Its structure allows for a variety of chemical transformations and potential biological interactions.

Similar Compounds

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: : Similar compound with thiophene instead of furan.

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: : An isomer differing in the position of the nitro group on the phenyl ring.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-3-8-19(13-18)27(30)31)24-14-20(21-9-4-12-32-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCIONDKHZMYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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